N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine
Brand Name: Vulcanchem
CAS No.: 355383-23-2
VCID: VC14622062
InChI: InChI=1S/C18H23NO/c1-20-18-12-11-14(16-9-5-6-10-17(16)18)13-19-15-7-3-2-4-8-15/h5-6,9-12,15,19H,2-4,7-8,13H2,1H3
SMILES:
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol

N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine

CAS No.: 355383-23-2

Cat. No.: VC14622062

Molecular Formula: C18H23NO

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine - 355383-23-2

Specification

CAS No. 355383-23-2
Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
IUPAC Name N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine
Standard InChI InChI=1S/C18H23NO/c1-20-18-12-11-14(16-9-5-6-10-17(16)18)13-19-15-7-3-2-4-8-15/h5-6,9-12,15,19H,2-4,7-8,13H2,1H3
Standard InChI Key KMWIGJJYYICGDK-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C2=CC=CC=C21)CNC3CCCCC3

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

N-[(4-Methoxynaphthalen-1-yl)methyl]cyclohexanamine consists of a naphthalene ring system substituted with a methoxy group (-OCH₃) at the 4-position. A methylene bridge (-CH₂-) connects the 1-position of the naphthalene ring to the nitrogen atom of a cyclohexanamine group. The cyclohexanamine component features a six-membered aliphatic ring with an amine functional group.

Naphthalene Substituent

The naphthalene moiety is a bicyclic aromatic hydrocarbon, with the methoxy group at the 4-position influencing electronic distribution and reactivity. The methoxy group’s electron-donating nature activates the ring toward electrophilic substitution at specific positions .

Cyclohexanamine Moiety

The cyclohexanamine group contributes steric bulk and conformational flexibility, which may influence the compound’s solubility and interaction with biological targets .

Synthesis and Production Methods

Laboratory-Scale Synthesis

A plausible synthetic route involves reductive amination between 4-methoxy-1-naphthaldehyde and cyclohexanamine:

  • Aldehyde Preparation: 4-Methoxynaphthalen-1-amine is oxidized to 4-methoxy-1-naphthaldehyde using a mild oxidizing agent.

  • Reductive Amination: The aldehyde reacts with cyclohexanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine:

    \text{4-MeO-C₁₀H₆CHO + C₆H₁₁NH₂ \xrightarrow{NaBH₃CN} N-[(4-MeO-C₁₀H₆)CH₂]C₆H₁₁NH}

    Solvents such as methanol or ethanol are typically employed, with reactions conducted at ambient temperature .

Industrial Production Considerations

Large-scale synthesis would utilize continuous-flow reactors to enhance yield and purity. Key parameters include:

  • Temperature Control: Maintained at 25–40°C to prevent side reactions.

  • Catalyst Optimization: Heterogeneous catalysts (e.g., palladium on carbon) may improve efficiency.

  • Purification: Chromatography or crystallization ensures product homogeneity.

Physical and Chemical Properties

Physicochemical Data

  • Appearance: Likely a crystalline solid (inferred from structural analogs).

  • Melting Point: Estimated 120–140°C (based on similar naphthylamine derivatives).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF); low water solubility due to hydrophobic naphthalene and cyclohexane groups.

  • Stability: Stable under inert atmospheres but susceptible to oxidation in air.

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at ~3300 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-O-C stretch), and ~1600 cm⁻¹ (aromatic C=C).

  • NMR:

    • ¹H NMR: δ 6.8–8.2 ppm (naphthalene protons), δ 3.8 ppm (OCH₃), δ 2.5–3.0 ppm (CH₂-N and cyclohexane protons).

    • ¹³C NMR: δ 55 ppm (OCH₃), δ 40–50 ppm (CH₂-N), δ 120–140 ppm (aromatic carbons).

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the ortho and para positions of the naphthalene ring. Example reactions:

  • Nitration: Concentrated HNO₃ yields nitro derivatives at the 5- or 8-positions .

  • Sulfonation: H₂SO₄ introduces sulfonic acid groups at the 6-position.

Amine Functionalization

  • Alkylation/Acylation: Reacts with alkyl halides or acyl chlorides to form tertiary amines or amides.

  • Salt Formation: Forms hydrobromide salts upon treatment with HBr, enhancing water solubility (excluded per user instructions).

Oxidation and Reduction

  • Oxidation: Strong oxidants (e.g., KMnO₄) convert the methoxy group to a quinone structure.

  • Reduction: Catalytic hydrogenation saturates the naphthalene ring to tetralin derivatives.

Applications in Scientific Research

Organic Synthesis Intermediate

The compound serves as a precursor for:

  • Ligands in Catalysis: Chiral variants facilitate asymmetric synthesis.

  • Polymer Chemistry: Incorporated into monomers for conductive polymers.

Comparison with Structural Analogs

CompoundStructural VariationKey Differences
N-(4-Methoxybenzyl)cyclohexanamineBenzene instead of naphthaleneReduced aromatic conjugation, lower lipophilicity
N-[(2-Methoxynaphthalen-1-yl)methyl]cyclohexanamineMethoxy at 2-positionAltered electrophilic substitution patterns
N-(Naphthalen-1-ylmethyl)pyrrolidinePyrrolidine instead of cyclohexanamineDifferent steric and electronic profiles

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